Chloramine yellow

Description

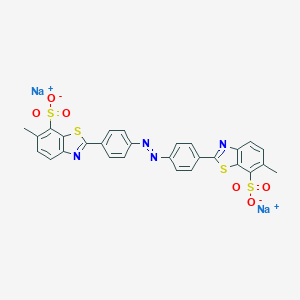

Chloramine Yellow (CAS 14500-83-5) is a synthetic dye with the chemical formula C₂₈H₁₈N₄Na₂O₆S₄. It is known by synonyms such as Erie Fast Yellow WB, Durazol Yellow G, and CI 19555 . Primarily used in industrial applications, its structure includes azo groups and sulfonic acid moieties, contributing to its stability and chromatic properties. Chloramine Yellow is distinct from other chloramine-based compounds (e.g., monochloramine or taurine chloramine), as it is specifically engineered for dyeing purposes rather than disinfection or biochemical applications.

Properties

IUPAC Name |

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUAQEWEHJNSDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905956 | |

| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10114-47-3 | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloramine Yellow and Similar Dyes

Key Findings :

- Chloramine Yellow’s sulfonic acid groups enhance water solubility compared to solvent-based dyes like Solvent Yellow 43.

- Unlike Acid Yellow 1, which is pH-sensitive, Chloramine Yellow maintains stability across broader pH ranges due to its azo-sulfonate structure .

Comparison with Chloramine-Based Disinfectants and Biocompounds

Chloramine Yellow is chemically distinct from chloramine disinfectants (e.g., monochloramine, Chloramine-T) but shares nomenclature similarities.

Table 2: Chloramine Yellow vs. Chloramine Disinfectants

Key Findings :

- Monochloramine (NH₂Cl): Used in water treatment, it decomposes violently above -40°C and is less stable than Chloramine Yellow .

- Chloramine-T : A disinfectant with higher toxicity (0.01 mM tolerated vs. 0.25 mM for NCT) . Unlike Chloramine Yellow, it releases active chlorine for microbial inactivation .

- Taurine Chloramine : Formed by hypochlorous acid (HOCl) reacting with taurine, it is stable and used to measure myeloperoxidase activity .

Disinfection Byproduct (DBP) Profiles: Chloramine vs. Chlorine

Comparative DBP formation is critical:

Table 3: DBP Formation by Chlorine vs. Chloramine Disinfection

| Disinfectant | Dominant DBPs | HANs Profile | HAAs Profile |

|---|---|---|---|

| Chlorine | THMs (TCM), DCAN | DCAN dominant | CAA dominant |

| Chloramine | TCAN, lower HAAs | TCAN dominant | Lower CAA levels |

Key Findings :

- Chloramine disinfection reduces total DBPs but favors nitrogen-containing species like TCAN (trichloroacetonitrile) over chlorine’s DCAN (dichloroacetonitrile) .

Stability and Health Implications

- Chloramine Yellow: No direct health risks are reported in industrial settings, though prolonged exposure to dyes may require safety protocols .

- Monochloramine/NH₂Cl: Chronic inhalation causes nausea; in dialysis patients, contamination led to hemolytic anemia .

- Chloramine-T : Rapidly loses chlorine, turning yellow; higher concentrations (>0.1 mM) cause cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.